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Abstract

Lenvatinib is an oral multi-kinase inhibitor that targets vascular endothelial growth factor
(VEGF) receptors (VEGFR1-3), fibroblast growth factor (FGF) receptors (FGFR1-4), platelet-
derived growth factor (PDGF) receptor a, RET, and KIT proto-oncogenes. Its potent anti-
angiogenic and anti-tumor activity has led to its approval for the treatment of several cancers,
including differentiated thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma. A
thorough understanding of its pharmacokinetic profile is crucial for optimizing its clinical use
and for the development of novel therapeutic strategies. This technical guide provides an in-
depth overview of the absorption, distribution, metabolism, and excretion (ADME) of lenvatinib
and its metabolites, supported by detailed experimental methodologies and quantitative data.

Pharmacokinetic Profile

Lenvatinib exhibits a predictable pharmacokinetic profile characterized by rapid oral absorption
and extensive metabolism.

Absorption

Following oral administration, lenvatinib is rapidly absorbed, with peak plasma concentrations
(Tmax) typically reached within 1 to 4 hours. The extent of absorption is not significantly

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b10854538?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10854538?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

affected by food, although a high-fat meal can delay the median Tmax from 2 to 4 hours. The
oral bioavailability of lenvatinib is estimated to be approximately 85%.

Distribution

Lenvatinib is highly bound to human plasma proteins, primarily aloumin, with a binding
percentage ranging from 97% to 99%. This binding is independent of drug concentration and is
not significantly affected by hepatic or renal impairment. The predicted mean steady-state
volume of distribution (Vd/F) for lenvatinib is 97 L, indicating distribution into tissues. The blood-
to-plasma concentration ratio is approximately 0.6, suggesting lower distribution into red blood
cells.

Metabolism

Lenvatinib undergoes extensive metabolism, with unchanged drug accounting for a minor
fraction of the excreted dose. The primary metabolic pathways include oxidation by aldehyde
oxidase (AO) and cytochrome P450 3A4 (CYP3A4), as well as non-enzymatic processes. In
vitro studies using human liver microsomes have identified several metabolites, with the O-
desmethylated form (M2) being a major metabolite. Other identified metabolites include N-
descyclopropyl lenvatinib (M1) and lenvatinib N-oxide (M3). While numerous metabolites have
been detected, their circulating levels in human plasma are very low compared to the parent
drug, suggesting that lenvatinib itself is the primary contributor to the observed
pharmacological effects.

EXxcretion

The terminal elimination half-life of lenvatinib is approximately 28 hours. Excretion occurs
predominantly through the feces, with a smaller portion eliminated in the urine. Following a
single oral dose of radiolabeled lenvatinib, approximately 64% of the radioactivity is recovered
in the feces and 25% in the urine over 10 days. Unchanged lenvatinib accounts for only about
2.5% of the total administered dose excreted in urine and feces, highlighting the significant role
of metabolism in its clearance.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of lenvatinib in humans.
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Table 1: Pharmacokinetic Parameters of Lenvatinib in Adult Patients

Parameter Value Reference(s)

Time to Peak Plasma

] 1- 4 hours

Concentration (Tmax)
Terminal Elimination Half-life

~28 hours
(t'2)
Apparent Oral Clearance

6.56 L/h
(CL/F)
Apparent Volume of

o 97 L

Distribution (Vd/F)
Plasma Protein Binding 97% - 99%
Oral Bioavailability ~85%

Table 2: Excretion of Lenvatinib and its Metabolites in Humans (as a percentage of
administered radioactive dose)

. . . Unchanged
Excretion Route Total Radioactivity L Reference(s)
Lenvatinib
Feces ~64% Part of the 2.5% total
Urine ~25% Part of the 2.5% total
Total Recovery ~89% 2.5%

Detailed Experimental Protocols
Quantification of Lenvatinib and its Metabolites by LC-
MS/IMS

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is
employed for the quantification of lenvatinib and its metabolites in biological matrices.
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o Sample Preparation: Plasma, urine, or fecal homogenate samples are typically prepared by
protein precipitation with a solvent like acetonitrile, followed by centrifugation. The
supernatant is then diluted and injected into the LC-MS/MS system.

o Chromatographic Separation: Separation is achieved on a reverse-phase C18 or similar
column. A common mobile phase consists of an aqueous component (e.g., ammonium
acetate or formic acid in water) and an organic component (e.g., acetonitrile or methanol),
run in a gradient or isocratic elution mode.

e Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass
spectrometer in the positive ion electrospray ionization (ESI+) mode. Multiple reaction
monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions
for lenvatinib and its metabolites.

In Vitro Metabolism using Human Liver Microsomes

 Incubation Mixture: Lenvatinib (at a concentration of 10 pg/mL) is incubated with human liver
microsomes in a phosphate buffer (pH 7.4) at 37°C. The reaction mixture also contains a
regenerating system for NADPH (e.g., NADP+, glucose-6-phosphate, and glucose-6-
phosphate dehydrogenase) to support CYP450-mediated metabolism.

e Reaction and Termination: The metabolic reaction is initiated by the addition of the NADPH
regenerating system and incubated for a specified time (e.g., 60 minutes). The reaction is
then terminated by adding a cold organic solvent such as acetonitrile.

o Metabolite Identification: After centrifugation to remove precipitated proteins, the supernatant
is analyzed by LC-MS/MS to identify and characterize the metabolites formed.

Human Mass Balance Study

o Study Design: A single oral dose of radiolabeled ([14C]) lenvatinib (e.g., 24 mg containing
100 uCi) is administered to healthy subjects or patients.

o Sample Collection: Blood, plasma, urine, and feces are collected at predetermined intervals
for up to 10 days or until radioactivity levels in excreta fall below a certain threshold (e.g.,
<1% of the administered dose in a 24-hour period).
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» Total Radioactivity Measurement: The total radioactivity in the collected samples is
determined by liquid scintillation counting (LSC) or accelerator mass spectrometry (AMS).

» Metabolite Profiling: The samples are also analyzed by LC-MS/MS to identify and quantify
the parent drug and its metabolites.

Plasma Protein Binding by Equilibrium Dialysis
o Method: The extent of plasma protein binding is determined using an equilibrium dialysis

method.

e Procedure: Human plasma containing lenvatinib is dialyzed against a protein-free buffer
(e.g., phosphate-buffered saline) using a semi-permeable membrane. The system is
incubated at 37°C until equilibrium is reached.

e Analysis: The concentrations of lenvatinib in the plasma and buffer compartments are then
measured by a validated LC-MS/MS method. The percentage of protein binding is calculated
from the difference in concentrations.
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Caption: Lenvatinib inhibits multiple receptor tyrosine kinases.
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Caption: Overview of Lenvatinib's metabolic and excretion pathways.
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Caption: Workflow for a human mass balance study of Lenvatinib.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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